molecular formula C19H25NO3 B1385697 N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline CAS No. 1040692-11-2

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline

Cat. No.: B1385697
CAS No.: 1040692-11-2
M. Wt: 315.4 g/mol
InChI Key: GIIZHRBYSAZJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (NEEA) is an organic compound with a wide range of applications in scientific research. It is primarily used as a reagent for synthesizing other compounds, such as aldehydes, ketones, and amines. NEEA is also used as a catalyst in various chemical reactions and as a starting material for the synthesis of other compounds. In addition, its unique structure and properties make it an ideal candidate for further scientific research.

Scientific Research Applications

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as aldehydes, ketones, and amines. It is also used as a catalyst in various chemical reactions, such as the synthesis of polymers. In addition, its unique structure and properties make it an ideal candidate for further scientific research.

Mechanism of Action

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline acts as a nucleophile in chemical reactions. It can react with electrophiles, such as aldehydes and ketones, to form a new bond. This reaction is known as a nucleophilic substitution reaction. In addition, this compound can also act as a Lewis acid, which means it can accept electrons from other molecules. This allows it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can act as a neurotransmitter, modulating the activity of neurons in the brain. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has also been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, its unique structure and properties make it an ideal candidate for further scientific research. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, and it can react with other molecules in the presence of light or heat.

Future Directions

There are many potential future directions for research involving N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, further research could be conducted to explore its potential applications in medicine, such as its potential use as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as aldehydes, ketones, and amines.

Synthesis Methods

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline can be synthesized using a variety of methods. The most common method involves the reaction of aniline with ethoxybenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and other byproducts, which can be separated using column chromatography. Other methods of synthesis include the reaction of aniline with ethylene oxide or ethylene glycol in the presence of a base, or the reaction of aniline with ethyl bromide in the presence of a base.

Properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[(2-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-21-12-13-23-18-10-7-9-17(14-18)20-15-16-8-5-6-11-19(16)22-4-2/h5-11,14,20H,3-4,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZHRBYSAZJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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